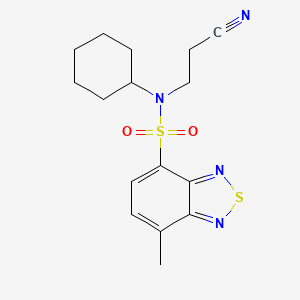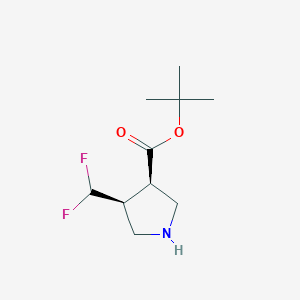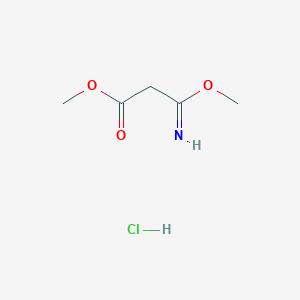![molecular formula C10H15ClN4O B11718310 1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)
1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride typically involves the reaction of 2-chloropyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the production process and verify the identity and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and interactions, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as an antagonist or agonist in various receptor-mediated processes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an antagonist or agonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to adrenergic or serotonergic receptors, altering neurotransmitter signaling and producing physiological effects.
Comparaison Avec Des Composés Similaires
1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride can be compared with other piperazine derivatives, such as:
Buspirone: An anxiolytic agent with a similar piperazine structure.
Dasatinib: An anticancer agent that also contains a piperazine moiety.
Gepirone: Another anxiolytic compound with structural similarities.
The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in various fields of research.
Propriétés
Formule moléculaire |
C10H15ClN4O |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
1-(2-piperazin-1-ylpyrimidin-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H14N4O.ClH/c1-8(15)9-6-12-10(13-7-9)14-4-2-11-3-5-14;/h6-7,11H,2-5H2,1H3;1H |
Clé InChI |
RFXQVDODORPBJW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)




![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)

![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)
![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)



